molecular formula C18H20NO11S.Na B1145960 4-METHYLUMBELLIFERYL-2-ACETAMIDO-2-DEOXY-6-SULPHATE-beta-D-GLUCOPYRANOSIDE CAS No. 142439-99-4

4-METHYLUMBELLIFERYL-2-ACETAMIDO-2-DEOXY-6-SULPHATE-beta-D-GLUCOPYRANOSIDE

Cat. No. B1145960
CAS RN: 142439-99-4
M. Wt: 481.41
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-glucopyranoside-6-sulphate sodium salt, also known as 4-Methylumbelliferyl-N-acetyl-β-Glucosaminide or 4-ΜU-2-acetamido-2-deoxy-β-D-Glucopyranoside, is a fluorogenic substrate . It is specifically designed for the detection and quantification of various enzymes, including beta-glucosidases and sulfatases . It can be used to test for Sanfilippo B Syndrome .


Molecular Structure Analysis

The molecular formula of this compound is C18H21NO11S.Na . The InChI code is QCTHLCFVVACBSA-JVNHZCFISA-N . The compound is a solid in form .


Chemical Reactions Analysis

Upon enzymatic cleavage by β-hexosaminidases, 4-methylumbelliferone (4-ΜU) is released . Its fluorescence can be used to quantify β-hexosaminidase activity .


Physical And Chemical Properties Analysis

The compound is a solid in form . Its molecular weight is 379.4 . The fluorescence of 4-MU, a product of the enzymatic reaction, is pH-dependent with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nm, increasing as pH decreases .

Scientific Research Applications

Hexosaminidase Assays

This compound is a fluorogenic substrate for β-hexosaminidases . It is used in hexosaminidase assay procedures for various applications, including patient testing and carrier screening, characterization of knock-out mice with potentially altered hexosaminidase activities, detailed structure-function studies aimed at elucidating the enzymatic mechanism, and to characterize newly described enzyme variants from other organisms .

Diagnosis of GM2 Gangliosidoses

4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide-6-sulfate sodium salt has been used to quantify β-hexosaminidase activity in serum or leukocytes from patients with GM2 gangliosidoses such as Tay-Sachs disease . These are a family of lysosomal storage disorders that result from inherited β-hexosaminidase deficiency .

Study of Inflammatory Diseases

Aberrant hexosaminidase levels have been found to be associated with a variety of inflammatory diseases . This compound can be used in research to understand the role of hexosaminidases in these conditions.

Enzyme Inhibitor Screening

The compound can be used in high-throughput screening for enzyme inhibitors . The fluorescence of the released 4-methylumbelliferone can be used to quantify β-hexosaminidase activity, allowing for the identification of potential inhibitors.

Structure-Function Studies

This compound is used in detailed structure-function studies aimed at elucidating the enzymatic mechanism of β-hexosaminidases . This can help in understanding the function of these enzymes at a molecular level.

Characterization of Enzyme Variants

4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide-6-sulfate sodium salt can be used to characterize newly described enzyme variants from other organisms . This can help in the discovery and understanding of new enzymes.

Neurodegenerative Disorders Research

This compound can be used in neuroscience research, particularly in the study of neurodegenerative disorders . For example, it can be used to study the role of β-hexosaminidases in diseases like Tay-Sachs, which is characterized by defects in the α subunit of β-hexosaminidase .

Sanfilippo B Syndrome Testing

It can be used as a fluorogenic substrate for assays of N-Acetyl-a-D-glucosaminidase and can be used to test for Sanfilippo B Syndrome .

Mechanism of Action

Target of Action

The primary target of 4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide-6-sulfate sodium salt, also known as 4-METHYLUMBELLIFERYL-2-ACETAMIDO-2-DEOXY-6-SULPHATE-beta-D-GLUCOPYRANOSIDE, is N-acetyl-β-D-glucosaminidase . This enzyme plays a crucial role in the degradation of glycosaminoglycans at lysosomes .

Mode of Action

The compound acts as a fluorogenic substrate for N-acetyl-β-D-glucosaminidase . Upon enzymatic cleavage by β-hexosaminidases, 4-methylumbelliferone (4-ΜU) is released . The fluorescence of 4-MU can be used to quantify β-hexosaminidase activity .

Biochemical Pathways

The compound is involved in the lysosomal degradation pathway of glycosaminoglycans. The enzymatic cleavage of this compound by β-hexosaminidases is a part of the normal catabolic pathway of glycosaminoglycans .

Result of Action

The cleavage of this compound by β-hexosaminidases results in the release of 4-methylumbelliferone . The fluorescence of 4-MU can be used to quantify β-hexosaminidase activity . This can be particularly useful in diagnosing conditions such as G M2 gangliosidoses, including Tay-Sachs disease, which is characterized by defects in the α subunit of β-hexosaminidase .

Action Environment

The action of this compound is influenced by the pH of the environment. The fluorescence of 4-MU is pH-dependent, with excitation maxima of 320 and 360 nm at low (1.97-6.72) and high pH (7.12-10.3), respectively, and an emission maximum ranging from 445 to 455 nm, increasing as pH decreases .

properties

IUPAC Name

sodium;[(2R,3S,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO11S.Na/c1-8-5-14(21)29-12-6-10(3-4-11(8)12)28-18-15(19-9(2)20)17(23)16(22)13(30-18)7-27-31(24,25)26;/h3-6,13,15-18,22-23H,7H2,1-2H3,(H,19,20)(H,24,25,26);/q;+1/p-1/t13-,15-,16-,17-,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBYZEXXKLRSJR-SZSLDHOESA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20NNaO11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-METHYLUMBELLIFERYL-2-ACETAMIDO-2-DEOXY-6-SULPHATE-beta-D-GLUCOPYRANOSIDE

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